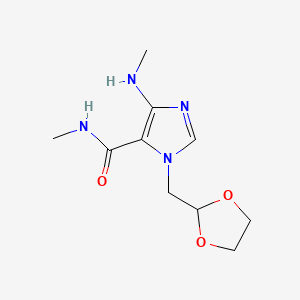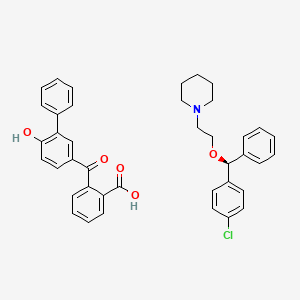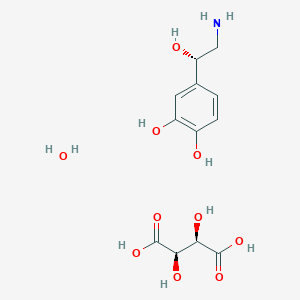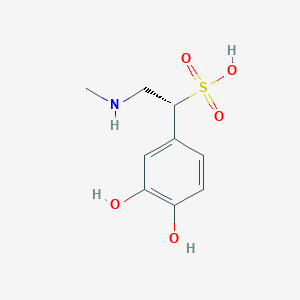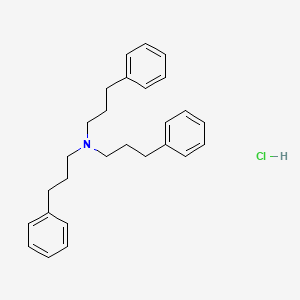
Alverine Citrate Impurity E
Descripción general
Descripción
Alverine Citrate Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Alverine Citrate, a smooth muscle relaxant used primarily to treat conditions such as irritable bowel syndrome and dysmenorrhea. Impurities like this compound are critical to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.
Métodos De Preparación
The synthesis of Alverine Citrate Impurity E involves several steps, typically starting from the base compound Alverine. The synthetic route may include:
Alkylation: Introduction of alkyl groups to the base compound.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Purification: Techniques such as crystallization or chromatography to isolate the impurity.
Análisis De Reacciones Químicas
Alverine Citrate Impurity E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Alverine Citrate Impurity E is primarily studied in the context of pharmaceutical quality control. Its presence and concentration in Alverine Citrate formulations are monitored to ensure compliance with regulatory standards. Research applications include:
Analytical Chemistry: Development of methods to detect and quantify impurities in pharmaceutical products.
Pharmacology: Studying the potential effects of impurities on drug efficacy and safety.
Toxicology: Assessing the toxicity of impurities to ensure they do not pose a risk to patients.
Mecanismo De Acción
The mechanism of action for Alverine Citrate Impurity E is not well-characterized, as it is not intended to have a therapeutic effect. understanding its chemical behavior and interactions is crucial for ensuring that it does not interfere with the action of Alverine Citrate or cause adverse effects.
Comparación Con Compuestos Similares
Alverine Citrate Impurity E can be compared with other impurities found in Alverine Citrate formulations, such as:
- Alverine Citrate Impurity A
- Alverine Citrate Impurity B
- Alverine Citrate Impurity C
- Alverine Citrate Impurity D
Each impurity has unique chemical properties and potential impacts on the final pharmaceutical product. This compound is unique in its specific structure and the particular synthetic pathways that lead to its formation.
By understanding and controlling these impurities, pharmaceutical manufacturers can ensure the safety and efficacy of their products, ultimately protecting patient health.
Propiedades
IUPAC Name |
3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEICADUUYHHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

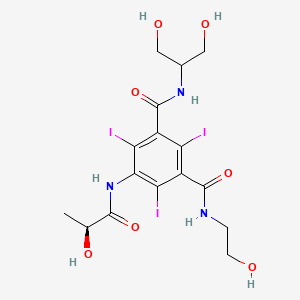
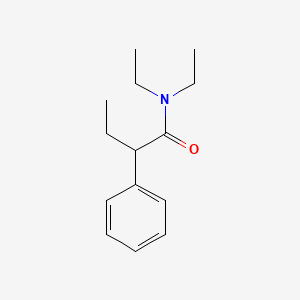
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
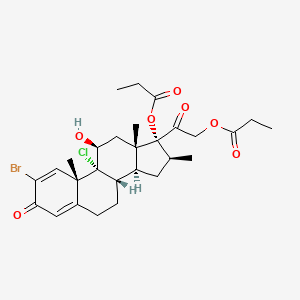
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
